CD38 Inhibitory Potency (IC50) of 72 nM (Mouse)
This compound demonstrates a defined inhibitory potency against mouse CD38. The reported IC50 of 72 nM provides a precise activity benchmark against this target, which is involved in NAD+ metabolism [1]. While it acts as a CD38 inhibitor, its potency is distinct from highly optimized tool compounds. For instance, a commercially available, potent CD38 inhibitor (a thiazolyl-quinolinone derivative) has a reported IC50 of 1.9 nM for mouse CD38 . This 38-fold difference in potency highlights that N-[2-(3-Cyano-8-methyl-quinolin-2-ylamino)-ethyl]-3,4-dimethoxy-benzamide is not a high-potency CD38 inhibitor but rather a dual-activity chemical probe, which is its key differentiator.
| Evidence Dimension | CD38 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 72 nM |
| Comparator Or Baseline | Thiazolyl-quinolinone CD38 inhibitor (Merck Millipore): IC50 = 1.9 nM |
| Quantified Difference | The comparator is ~38-fold more potent (lower IC50) than the target compound. |
| Conditions | Target compound: Mouse recombinant CD38 extracellular domain, NAD hydrolysis assay. Comparator: mouse CD38. Details may vary slightly between assay systems. |
Why This Matters
This confirms the compound is not a dedicated, single-target CD38 inhibitor, guiding a researcher to select it specifically when a combined CFTR corrector/potentiator profile is needed over maximum CD38 potency.
- [1] BindingDB Entry BDBM50086347 / CHEMBL3426061. Affinity Data for mouse CD38: IC50 72 nM. GlaxoSmithKline, curated by ChEMBL. View Source
